2-Thia-6-azaspiro[3.3]heptane hemioxalate
Overview
Description
2-Thia-6-azaspiro[3.3]heptane hemioxalate is used as an intermediate in pharmaceutical and chemical synthesis . It is also used in medicine .
Synthesis Analysis
The synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate involves several steps. The process includes the use of diethoxytriphenylphosphorane and the alcohol 3 . The mixture is cooled, treated with mesyl chloride, and then returned to ambient temperature for stirring .Molecular Structure Analysis
The molecular formula of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is C12H20N2O4S2 . Its molecular weight is 320.43 . The InChI code for this compound is 1S/2C5H9NS.C2H2O4/c21-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h26H,1-4H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Amino Acids : Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids, due to their sterically constrained nature, are significant for chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Improved Synthesis and Solubility : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, noting its better stability and solubility as a sulfonic acid salt compared to its oxalate form. This advancement enables access to a wider range of reaction conditions with 2-oxa-6-azaspiro[3.3]heptane (Van der Haas et al., 2017).
Chemical Space Exploration : Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound provides an entry point to novel compounds that explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Applications in Coordination Chemistry
Selenium-Containing Rings : Block et al. (2005) synthesized 2-Thia-6-selenaspiro[3.3]heptane and explored its use as a “rigid-rod” ligand for transition-metal complexes. This compound, along with related selenium-containing four-membered rings, was structurally characterized and found useful in coordination chemistry (Block et al., 2005).
Spirocyclic Sulfur and Selenium Ligands : Petrukhina et al. (2005) prepared chalcogen-containing spirocycles like 2,6-dithiaspiro[3.3]heptane and 2-thia-6-selenaspiro[3.3]heptane. These compounds, characterized by their nonplanar structure and tested as ligands in coordination with transition metal complexes, offer insights into their potential applications in inorganic and coordination chemistry (Petrukhina et al., 2005).
Advancements in Drug Discovery
Building Blocks for Drug Discovery : Guérot et al. (2011) reported the synthesis of various novel angular azaspiro[3.3]heptanes, which are highly efficient and provide a foundation for drug discovery. Their methods are suitable for synthesizing these building blocks either as part of a library or individually on a preparative scale (Guérot et al., 2011).
Lipophilicity in Medicinal Chemistry : Degorce et al. (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry. They found that introducing a spirocyclic center often lowered the lipophilicity of the molecules, which is significant for drug design and development (Degorce, Bodnarchuk, & Scott, 2019).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
oxalic acid;2-thia-6-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHIXFWUIKFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-6-azaspiro[3.3]heptane hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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